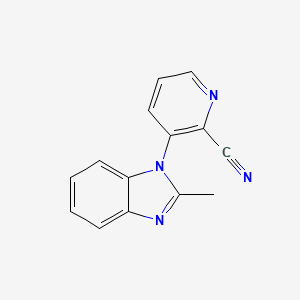

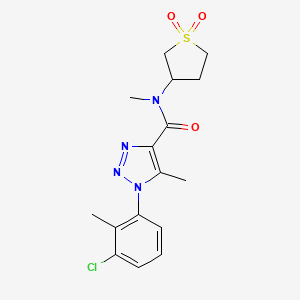

![molecular formula C25H26N4O3 B2783445 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-18-0](/img/structure/B2783445.png)

2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antihistaminic Activity Triazoloquinazolinones have been synthesized and evaluated for their antihistaminic activity. Compounds in this class, such as 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have shown potential as new classes of H1-antihistaminic agents with significant protection against histamine-induced bronchospasm in animal models. These compounds have been compared favorably against standard antihistamines like chlorpheniramine maleate, demonstrating both high efficacy and lower sedation levels, indicating their potential for further development as antihistamines (Alagarsamy et al., 2009).

Anticancer and Antimicrobial Applications Research has also explored the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, with certain derivatives displaying potent anticancer activity across various cancer cell lines and effects on cell shape and migration consistent with vasculature damaging activity (Driowya et al., 2016). Additionally, novel pyrido and thiazolo derivatives of triazoloquinazolines have been synthesized and evaluated for antimicrobial activity, showcasing their potential in addressing microbial infections (El‐Kazak & Ibrahim, 2013).

Quality Control and Pharmacological Investigations The development of quality control methods for derivatives of triazolo[4,3-a]quinazolin-5(4H)-ones, identified as promising antimalarial agents, has been documented, highlighting the importance of stringent quality measures in the pharmaceutical development process (Danylchenko et al., 2018). Additionally, various derivatives have been investigated for their pharmacological activities, including as adenosine antagonists, offering insights into their potential therapeutic applications beyond histamine antagonism (Francis et al., 1988).

Synthetic Approaches and Structural Analysis Studies have also focused on the synthesis of novel triazoloquinazolinones, exploring different synthetic routes and the structural characteristics of these compounds. Research into their crystal and molecular structure, vibrational spectroscopic analysis, and density functional theory (DFT) studies provides foundational knowledge for understanding the chemical properties and potential reactivity of these compounds (Wu et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit sterol demethylase , a key enzyme involved in the biosynthesis of sterols in fungi

Mode of Action

It is known that sterol demethylase inhibitors, like some similar compounds, work by binding to the enzyme and preventing it from carrying out its function . This results in a disruption of sterol biosynthesis, which is crucial for the growth and survival of fungi.

Biochemical Pathways

The compound likely affects the sterol biosynthesis pathway, given its potential role as a sterol demethylase inhibitor . By inhibiting this enzyme, the compound could disrupt the production of ergosterol, a key component of fungal cell membranes. This would lead to impaired cell growth and proliferation.

Result of Action

The result of the compound’s action would likely be the inhibition of fungal growth due to the disruption of sterol biosynthesis . This could potentially lead to the death of the fungus, depending on the extent of the disruption and the ability of the fungus to compensate for the loss of ergosterol.

properties

IUPAC Name |

2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-25(2)13-18-21(19(30)14-25)22(15-9-11-16(31-3)12-10-15)29-24(26-18)27-23(28-29)17-7-5-6-8-20(17)32-4/h5-12,22H,13-14H2,1-4H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGIQJQOPUXVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4OC)N2)C5=CC=C(C=C5)OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2783364.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide](/img/structure/B2783365.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783376.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2783377.png)

![(E)-4-(Dimethylamino)-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-enamide](/img/structure/B2783380.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2783381.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2783383.png)